molecular formula C44H58O4 B575803 (S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) CAS No. 165660-09-3

(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate)

Cat. No.: B575803
CAS No.: 165660-09-3
M. Wt: 650.944
InChI Key: KTIVHFRVDVVCHK-YAQCXNTLSA-N
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Description

(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chiral center, making it optically active, and it is composed of a phenylethane backbone with two benzoate groups attached via cyclohexyl rings. The presence of the trans-4-pentylcyclohexyl groups adds to its structural complexity and potential functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) typically involves multiple steps:

  • Preparation of the Chiral Intermediate: : The synthesis begins with the preparation of the chiral intermediate, (S)-1-Phenylethane-1,2-diol. This can be achieved through asymmetric reduction of the corresponding ketone using chiral catalysts or through enzymatic resolution methods.

  • Formation of the Benzoate Esters: : The next step involves the esterification of (S)-1-Phenylethane-1,2-diol with 4-(trans-4-pentylcyclohexyl)benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bonds.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) can undergo various chemical reactions, including:

  • Oxidation: : The phenylethane backbone can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The benzoate groups can participate in nucleophilic substitution reactions, where the ester linkage can be broken and replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted benzoates

Scientific Research Applications

(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) has several applications in scientific research:

  • Chemistry: : Used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : Potential applications in studying chiral interactions in biological systems. It can be used to investigate the effects of chirality on biological activity.

  • Medicine: : Research into its potential as a drug candidate or as a component in drug delivery systems. Its ability to interact with biological molecules in a chiral-specific manner could be exploited for therapeutic purposes.

  • Industry: : Possible use in the development of advanced materials, such as liquid crystals or polymers, due to its rigid and bulky structure.

Mechanism of Action

The mechanism by which (S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity through chiral recognition. The pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate): The enantiomer of the compound , with similar chemical properties but different biological activities due to chirality.

    1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate): The racemic mixture containing both (S)- and ®-enantiomers.

    1,2-Diphenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate): A structurally similar compound with two phenyl groups instead of one.

Uniqueness

(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) is unique due to its specific chiral configuration, which can lead to distinct interactions in chiral environments. This makes it particularly valuable in applications where chirality plays a crucial role, such as in asymmetric synthesis or chiral recognition in biological systems.

Properties

IUPAC Name

[(2S)-2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H58O4/c1-3-5-8-12-33-16-20-35(21-17-33)37-24-28-40(29-25-37)43(45)47-32-42(39-14-10-7-11-15-39)48-44(46)41-30-26-38(27-31-41)36-22-18-34(19-23-36)13-9-6-4-2/h7,10-11,14-15,24-31,33-36,42H,3-6,8-9,12-13,16-23,32H2,1-2H3/t33?,34?,35?,36?,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIVHFRVDVVCHK-YAQCXNTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC[C@H](C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138693
Record name 1,1′-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165660-09-3
Record name 1,1′-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 1,1'-[(1S)-1-phenyl-1,2-ethanediyl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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